tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate
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Overview
Description
tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminoethyl group, and a methylamino group attached to a propyl chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-aminoethyl)(methyl)amino propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl carbamate, 3-(2-aminoethyl)(methyl)amino propylamine, and appropriate solvents such as ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the design of new drugs or as a precursor for the synthesis of pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also be utilized in the formulation of coatings, adhesives, and other products .
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
- tert-butyl N-(2-aminoethyl)carbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
- tert-butyl N-(2-oxoethyl)carbamate
Comparison: tert-butyl N-{3-[(2-aminoethyl)(methyl)amino]propyl}carbamate is unique due to its specific structure, which includes both an aminoethyl and a methylamino group. This structural feature distinguishes it from other similar compounds and may confer unique reactivity and biological activity .
Properties
CAS No. |
2694728-69-1 |
---|---|
Molecular Formula |
C11H25N3O2 |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
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